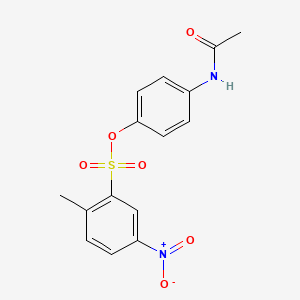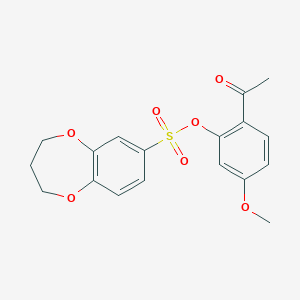
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate, also known as NBS-AMPSA, is a chemical compound that has been widely used in scientific research. It is a sulfonate derivative of the well-known neurotransmitter glutamate, and it has been found to have a variety of effects on the nervous system.
Mécanisme D'action
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate binds to the AMPA receptor and causes a conformational change that leads to the opening of the ion channel. This allows positively charged ions such as sodium and calcium to flow into the cell, resulting in depolarization and the generation of an action potential. The activation of AMPA receptors is critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.
Biochemical and Physiological Effects:
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have a variety of effects on the nervous system. It can enhance synaptic transmission and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs). It has also been shown to induce long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory. Additionally, (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been found to have neuroprotective effects in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate in lab experiments is its high specificity for the AMPA receptor. This allows researchers to selectively activate these receptors without affecting other types of glutamate receptors. However, one limitation of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate is its relatively short duration of action compared to other glutamate receptor agonists such as kainate or NMDA. This can make it difficult to study long-term effects of AMPA receptor activation.
Orientations Futures
There are many potential future directions for research on (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of new drugs that target AMPA receptors, which could have therapeutic potential for a variety of conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of (4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate and to explore its potential as a treatment for brain injury.
Méthodes De Synthèse
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate can be synthesized by reacting (4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonyl chloride with 3-aminopropylmethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product can be purified by column chromatography.
Applications De Recherche Scientifique
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate has been used extensively in scientific research as a tool for studying glutamate receptors and synaptic plasticity. It is a highly specific agonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the brain. By selectively activating these receptors, researchers can study their role in various physiological and pathological processes.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-10-3-6-13(17(19)20)9-15(10)24(21,22)23-14-7-4-12(5-8-14)16-11(2)18/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNQJLBXMKOGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetamidophenyl) 2-methyl-5-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)

![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)



